molecular formula C6H4F2O B048109 2,4-Difluorophenol CAS No. 367-27-1

2,4-Difluorophenol

Cat. No. B048109
CAS RN: 367-27-1
M. Wt: 130.09 g/mol
InChI Key: NVWVWEWVLBKPSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-difluorophenol-related compounds often involves strategic fluorination techniques and coupling reactions. For instance, 4-(2',4'-difluorophenyl)acetophenone was synthesized from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone via Suzuki cross-coupling, mediated by a ligand-free Pd(II) complex, showcasing a method to incorporate difluorophenyl groups into more complex molecules with high yields (Deng Ji-hua, 2008).

Molecular Structure Analysis

Quantum chemical calculations have been employed to understand the molecular structure of 2,4-difluorophenol. Studies using ab initio HF and DFT methods have provided insights into the energies, geometries, and vibrational wavenumbers, illustrating the compound's optimized geometrical parameters and the influence of fluorine atoms on its molecular structure (Subramanian, Anbarasan, & Manimegalai, 2009).

Chemical Reactions and Properties

The regioexhaustive functionalization of difluorophenols, including 2,4-difluorophenol, has demonstrated the versatility of these compounds in organic synthesis. Such functionalization enables the conversion into a wide array of difluorinated hydroxybenzoic acids, revealing the compound's reactivity and potential in synthesizing complex organic molecules (Marzi, Gorecka, & Schlosser, 2004).

Physical Properties Analysis

Research into the physical properties of 2,4-difluorophenol and related compounds has highlighted the role of fluorine in affecting these properties. For example, studies on short C–H⋯F interactions involving the 2,5-difluorobenzene group have elucidated the impact of fluorine on aggregation and complex C–F/C–H disorder, providing insights into the physical behavior of fluorinated aromatic compounds (Mocilac, Osman, & Gallagher, 2016).

Chemical Properties Analysis

The chemical properties of 2,4-difluorophenol, such as its reactivity and potential as a bioisostere for carboxylic acids, have been explored. Compounds like 3-(aminomethyl)-2,6-difluorophenol have been synthesized to test the 2,6-difluorophenol moiety's ability to act as a lipophilic bioisostere of a carboxylic acid, showcasing the compound's utility in medicinal chemistry and drug design (Qiu, Stevenson, O'Beirne, & Silverman, 1999).

Scientific Research Applications

  • Organic Light-Emitting Devices : A study by Li et al. (2012) in "Chemical Physics Letters" found that 2,4-difluorophenyl-functionalized arylamine (4FDT) can enhance the efficiency and luminance of organic light-emitting devices by balancing injected carriers and reducing hole mobility (Li et al., 2012).

  • Two-Photon Photoexcitation : Shivatare and Tzeng (2014) in "Bulletin of The Korean Chemical Society" discovered that the cis form of 2,4-difluorophenol participates in two-photon photoexcitation and pulsed field ionization processes (Shivatare & Tzeng, 2014).

  • Environmental Science Implications : Wang et al. (2015) reported in "RSC Advances" that 2,4-dichlorophenol toxicity in aerobic granular sludge systems affects biological nitrogen removal performance, highlighting its environmental impact (Wang et al., 2015).

  • Drug Development : Qiu et al. (1999) in the "Journal of medicinal chemistry" found that the 2,6-difluorophenol moiety can act as a lipophilic bioisostere of a carboxylic acid, useful in increasing the lipophilicity of drug candidates (Qiu et al., 1999).

  • Molecular Spectroscopy : Research by Nair et al. (2017) in the "Journal of Molecular Spectroscopy" focused on the supersonic jet-cooled rotational spectrum of 2,4-difluorophenol, providing insights into its molecular structure (Nair et al., 2017).

  • Analytical Chemistry : A study by Han et al. (2021) in "Daxue Huaxue" recommended a spectrophotometric method for determining 2,4-dichlorophenol in technical materials, enhancing experimental skills in analytical chemistry (Han et al., 2021).

properties

IUPAC Name

2,4-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWVWEWVLBKPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190142
Record name 2,4-Difluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenol

CAS RN

367-27-1
Record name 2,4-Difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorophenol
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Record name 2,4-Difluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
MK Subramanian, PM Anbarasan… - Journal of Raman …, 2009 - Wiley Online Library
Quantum chemical calculations of energies, geometries and vibrational wavenumbers of 2,4‐difluorophenol (2,4‐DFP) were carried out by using ab initio HF and density functional …
V Shivatare, WB Tzeng - Bulletin of the Korean Chemical Society, 2014 - koreascience.kr
We applied the two-color resonant two-photon ionization and mass-analyzed threshold ionization techniques to record the vibronic and cation spectra of 2, 4-difluorophenol. As …
Number of citations: 13 koreascience.kr
S Chakrabarti, AI Jaman - Journal of molecular structure, 2002 - Elsevier
The ground state microwave rotational spectra of 2,4-difluorophenol have been investigated and analyzed in the frequency region: 18.0–37.0GHz using Radiofrequency-Microwave …
Number of citations: 3 www.sciencedirect.com
U Wunderwald, M Hofrichter, G Kreisel, W Fritsche - Biodegradation, 1997 - Springer
The Penicillium frequentans strain Bi 7/2, using phenol as a sole source of carbon and energy,transformed the fluorinated phenols 2,3-, 2,4-, 2,5-and 3,4-difluorophenol rapidly. After …
Number of citations: 21 link.springer.com
KPR Nair, D Dewald, D Wachsmuth… - Journal of Molecular …, 2017 - Elsevier
The microwave spectrum of the cis form of aromatic 2,4-difluorophenol (DFP) has been recorded and analyzed in the frequency range of 5–25 GHz using a pulsed-jet Fourier transform …
Number of citations: 4 www.sciencedirect.com
F Ling, S Li, X Song, Y Tang, Y Wang, B Zhang - Physical Review A, 2017 - APS
The coherent nuclear motion in photoexcited 2, 4-difluorophenol (2, 4-DFP) has been visualized in real time using femtosecond time-resolved ion-yield spectroscopy and time-resolved …
Number of citations: 7 journals.aps.org
AN Efremov, VV Sharutin, OK Sharutina - Journal of Structural Chemistry, 2022 - Springer
Derivatives of tris(4-fluorophenyl)antimony (4-FC 6 H 4 ) 3 Sb(OC 6 H 3 F 2 -2,4) 2 (1), (4-FC 6 H 4 ) 3 Sb[OC(O)C 6 H 3 F 2 -2,5] 2 (2) and (4-FC 6 H 4 ) 3 Sb[OC(O)C≡CPh] 2 (3) are …
Number of citations: 2 link.springer.com
J Vogt - Asymmetric Top Molecules. Part 3, 2011 - Springer
Number of citations: 2 link.springer.com
YM Wang, Y Tang, S Zhang, JY Long, B Zhang - Wuli, 2018 - hero.epa.gov
Study of quantum states of molecules, especially the evolution of excited states can help to understand their basic features and the interactions among different states. Furthermore, the …
Number of citations: 1 hero.epa.gov
E Marzi, J Gorecka, M Schlosser - Synthesis, 2004 - thieme-connect.com
2, 4-Difluorophenol, 2, 5-difluorophenol, 2, 3-difluorophenol, 3, 5-difluorophenol, 3, 4-difluorophenol, 2, 4, 5-trifluorophenol and 2, 3, 4-trifluorophenol were converted into all 18 …
Number of citations: 22 www.thieme-connect.com

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